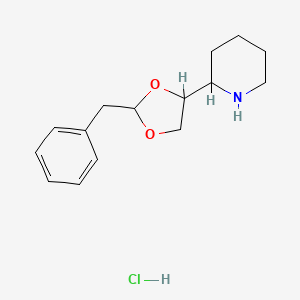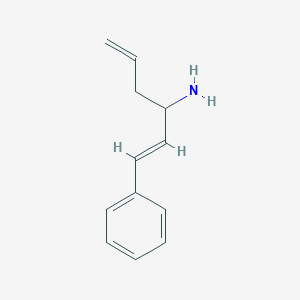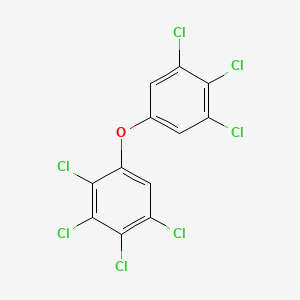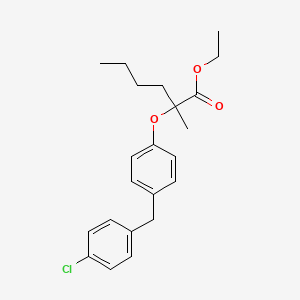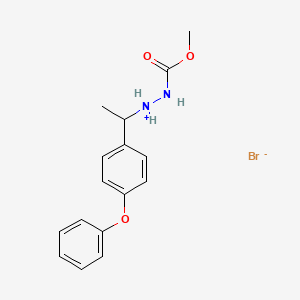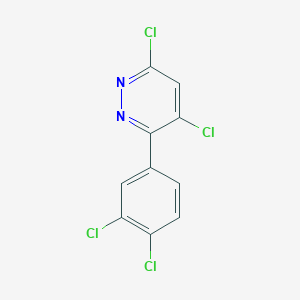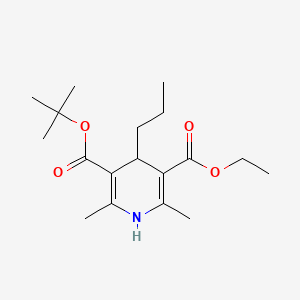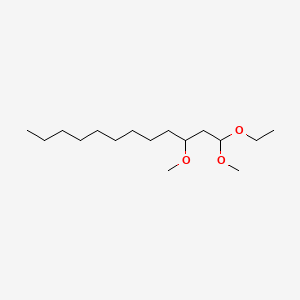
1-Ethoxy-1,3-dimethoxydodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1,3-dimethoxydodecane is an organic compound with the molecular formula C16H34O3 It is characterized by the presence of ethoxy and methoxy functional groups attached to a dodecane backbone
Preparation Methods
The synthesis of 1-Ethoxy-1,3-dimethoxydodecane typically involves the reaction of dodecane with ethoxy and methoxy reagents under controlled conditions. One common method includes the use of ethyl alcohol and methanol in the presence of an acid catalyst to facilitate the etherification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Ethoxy-1,3-dimethoxydodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or methoxy groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1-Ethoxy-1,3-dimethoxydodecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through etherification and substitution reactions.
Biology: The compound can be utilized in the study of membrane dynamics and lipid interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: It finds applications in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism by which 1-Ethoxy-1,3-dimethoxydodecane exerts its effects is primarily through its interaction with other molecules via its ethoxy and methoxy groups. These functional groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s behavior in various environments. The molecular targets and pathways involved depend on the specific application, such as binding to lipid bilayers in biological systems or acting as a nucleophile in chemical reactions.
Comparison with Similar Compounds
1-Ethoxy-1,3-dimethoxydodecane can be compared with other similar compounds such as:
1-Methoxy-1,3-dimethoxydodecane: Similar structure but with a different alkoxy group, leading to variations in reactivity and applications.
1-Ethoxy-1,3-dimethoxyhexane:
1-Ethoxy-1,3-dimethoxybenzene: Aromatic compound with distinct chemical behavior due to the presence of a benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer unique properties and applications not shared by its analogs.
Properties
CAS No. |
94088-09-2 |
|---|---|
Molecular Formula |
C16H34O3 |
Molecular Weight |
274.44 g/mol |
IUPAC Name |
1-ethoxy-1,3-dimethoxydodecane |
InChI |
InChI=1S/C16H34O3/c1-5-7-8-9-10-11-12-13-15(17-3)14-16(18-4)19-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
JWANSQVVYWAKTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC(OC)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


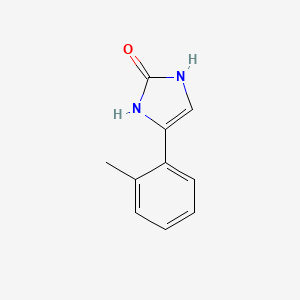
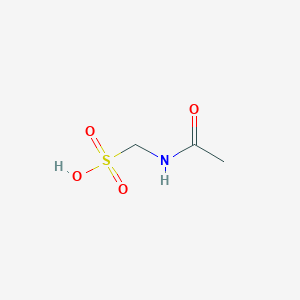

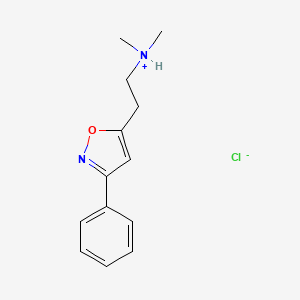
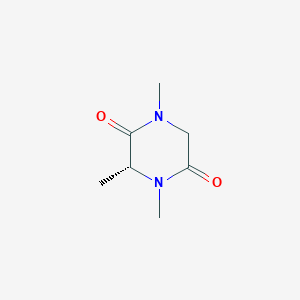
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
